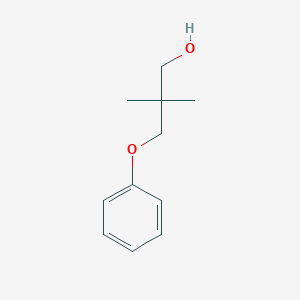

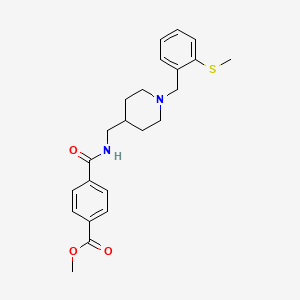

![molecular formula C21H17ClFN3O3 B2508677 5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326916-57-7](/img/structure/B2508677.png)

5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class, which has been the subject of research due to its potential biological activities. These derivatives have been synthesized and evaluated for their potential as agents against A549 lung cancer cells, with some showing significant inhibitory effects .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amine under general heating or microwave-assisted conditions. The process yields various derivatives, with the structures confirmed by IR, (1)H NMR, and mass spectroscopy. X-ray diffraction analysis has been used to characterize representative single-crystal structures .

Molecular Structure Analysis

The molecular structure of these derivatives is crucial for their biological activity. Single-crystal X-ray diffraction has been employed to unambiguously determine the structures of these compounds. This technique has revealed the presence of different substituents on the pyrazole moiety, which significantly influences the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of the pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is influenced by the substituents on the aromatic rings. For instance, the presence of a 4-chlorophenyl group has been shown to enhance the inhibitory effects on A549 cell growth. The modifications on the pyrazole ring, such as chloro and methoxy groups, are likely to affect the interaction of these compounds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can alter these properties, which in turn can influence the compound's biological activity and pharmacokinetic profile. The specific properties of "5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" have not been detailed in the provided papers, but similar compounds have been synthesized and characterized, providing a basis for comparison .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing various pyrazole and pyrazolone derivatives due to their potential in medicinal chemistry. For instance, a study by Kariuki et al. (2021) explored the synthesis and structural characterization of isostructural thiazoles containing 4-fluorophenyl groups, which are closely related to the compound of interest. These compounds were synthesized in high yields and characterized using single crystal diffraction, demonstrating the potential for detailed structural analysis of similar fluorinated compounds (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G.).

Electrochemical Properties

The electrochemical behavior of fluorinated pyrazoles has been investigated to understand their reactivity and potential applications in sustainable chemistry. Costea et al. (2014) examined the electrochemical properties of fluorinated hydrazino-pyrazoles, suggesting that oxidative ring closure reactions may be conducted in ionic liquids, presenting an environmentally friendly method of synthesizing such compounds (Costea, L., Fafilek, G., & Kronberger, H.).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of pyrazole derivatives. For example, Gadakh et al. (2010) reported on fluorine-containing pyrazoles and their antibacterial activity against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Gadakh, A. V., Pandit, C., Rindhe, S. S., & Karale, B.).

Antitumor and Anti-inflammatory Activities

Research into the antitumor and anti-inflammatory activities of pyrazole derivatives has been significant. Mondal et al. (2014) focused on the synthesis of benzothiazole derivatives, including those with antitumor properties, using green chemistry approaches, suggesting potential applications in cancer therapy (Mondal, J., Sreejith, S., Borah, P., & Zhao, Y.). Additionally, Khalifa and Abdelbaky (2008) synthesized imidazolyl acetic acid derivatives showing significant anti-inflammatory activity, indicating the broad therapeutic potential of such compounds (Khalifa, M. M. A., & Abdelbaky, N.).

Propiedades

IUPAC Name |

5-[(2-chloro-4-fluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O3/c1-28-19-6-4-13(9-20(19)29-2)17-11-18-21(27)25(7-8-26(18)24-17)12-14-3-5-15(23)10-16(14)22/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVZYRWSOQRYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

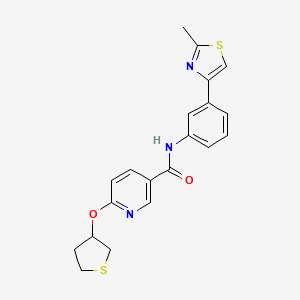

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

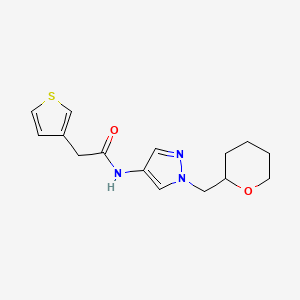

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)

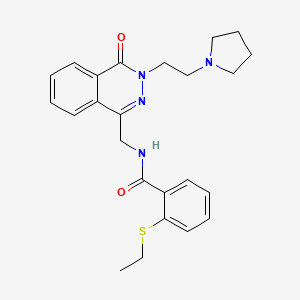

![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)

![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)

![methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2508609.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)